N-[3-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, commonly known as ACPD, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. ACPD is a derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
ACPD acts as an agonist for mGluRs, specifically mGluR1 and mGluR5. Upon binding to the receptor, ACPD induces a conformational change in the receptor that activates downstream signaling pathways, leading to modulation of synaptic transmission and plasticity. ACPD has been found to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine.
Biochemical and Physiological Effects:
ACPD has been found to exhibit a wide range of biochemical and physiological effects. ACPD has been shown to modulate synaptic plasticity, learning, and memory. ACPD has also been found to exhibit neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. ACPD has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of novel therapeutics.
Advantages and Limitations for Lab Experiments
ACPD has several advantages as a tool compound for scientific research. ACPD is a well-established compound with a known synthesis method and has been extensively studied for its pharmacological properties. ACPD is also relatively stable and can be easily dissolved in various solvents. However, ACPD has some limitations, including its limited selectivity for mGluR1 and mGluR5, and its potential off-target effects.
Future Directions
There are several future directions for the study of ACPD. One potential direction is the development of more selective agonists for mGluR1 and mGluR5. Another potential direction is the study of the role of ACPD in various neurological and psychiatric disorders, including depression, anxiety, and addiction. Additionally, the development of novel therapeutics based on the pharmacological properties of ACPD could be a promising avenue for future research.
Synthesis Methods
ACPD can be synthesized through a multi-step process starting from 4-chloro-3,5-dimethylphenol and 3-nitrobenzoyl chloride. The intermediate product is then subjected to a reduction process, followed by an acetylation reaction to obtain the final product. The synthesis process of ACPD has been well-established and has been reported in several scientific journals.
Scientific Research Applications
ACPD has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. ACPD has been found to act as an agonist for metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that play a crucial role in synaptic transmission and plasticity. ACPD has been used as a tool compound to study the function of mGluRs in various physiological and pathological conditions.
properties
Product Name |
N-[3-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
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Molecular Formula |
C18H19ClN2O3 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-7-16(8-12(2)18(11)19)24-10-17(23)21-15-6-4-5-14(9-15)20-13(3)22/h4-9H,10H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
VDVXOJFFNZRBQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC(=C2)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
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